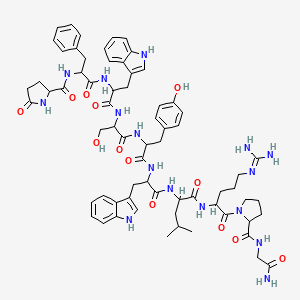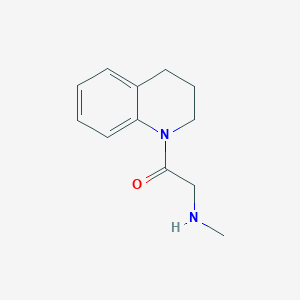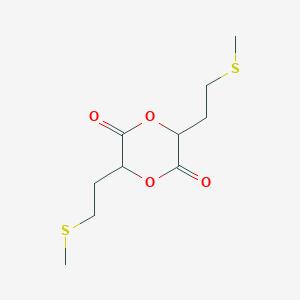
2-Aminotetradec-13-en-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-Aminotétradéc-13-én-3-ol est un composé organique caractérisé par une longue chaîne carbonée avec un groupe amino et un groupe hydroxyle.
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : La synthèse du 2-Aminotétradéc-13-én-3-ol implique généralement l’addition nucléophile d’amines primaires à des époxydes dérivés d’alcènes à longue chaîne. Les conditions de réaction comprennent souvent l’utilisation de solvants tels que le tétrahydrofurane (THF) et l’eau, la réaction étant catalysée par des acides tels que l’acide phosphorique .
Méthodes de Production Industrielle : Les méthodes de production industrielle du 2-Aminotétradéc-13-én-3-ol peuvent impliquer la synthèse à grande échelle du composé en utilisant des réactions d’addition nucléophile similaires, optimisées pour des rendements et une pureté plus élevés. Le processus peut inclure des étapes telles que la purification par distillation ou recristallisation pour s’assurer que le composé répond aux normes industrielles.
Analyse Des Réactions Chimiques
Types de Réactions : Le 2-Aminotétradéc-13-én-3-ol peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former des cétones ou des aldéhydes.
Réduction : La double liaison peut être réduite pour former des composés saturés.
Substitution : Le groupe amino peut participer à des réactions de substitution pour former des dérivés.
Réactifs et Conditions Courants :
Oxydation : Des réactifs tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Des catalyseurs tels que le palladium sur charbon (Pd/C) en présence d’hydrogène gazeux.
Substitution : Des réactifs tels que les halogénoalcanes ou les chlorures d’acyle dans des conditions basiques ou acides.
Principaux Produits :
Oxydation : Cétones ou aldéhydes.
Réduction : Alcools saturés.
Substitution : Diverses amines ou amides substituées.
4. Applications de la Recherche Scientifique
Le 2-Aminotétradéc-13-én-3-ol a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules plus complexes.
Biologie : Étudié pour ses propriétés antimicrobiennes potentielles.
Médecine : Investigué pour ses effets thérapeutiques potentiels, y compris son rôle dans la modulation des voies biologiques.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Applications De Recherche Scientifique
2-Aminotetradec-13-en-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including its role in modulating biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
Le mécanisme d’action du 2-Aminotétradéc-13-én-3-ol implique son interaction avec les molécules biologiques. Le groupe amino peut former des liaisons hydrogène avec les protéines, modifiant potentiellement leur fonction. Le groupe hydroxyle peut également participer aux liaisons hydrogène, affectant la solubilité et la réactivité du composé. Ces interactions peuvent moduler diverses cibles moléculaires et voies, conduisant aux effets biologiques observés du composé .
Composés Similaires :
Halaminol A : Un autre aminoalcool à longue chaîne avec des activités biologiques similaires.
Aminodiols à base d’isopulégol :
Unicité : Le 2-Aminotétradéc-13-én-3-ol est unique en raison de sa longueur de chaîne spécifique et de la présence d’un groupe amino et d’un groupe hydroxyle, qui confèrent des propriétés chimiques et biologiques distinctes.
Comparaison Avec Des Composés Similaires
Halaminol A: Another long-chain amino alcohol with similar biological activities.
Isopulegol-based Aminodiols:
Uniqueness: 2-Aminotetradec-13-en-3-ol is unique due to its specific chain length and the presence of both an amino and a hydroxyl group, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
2-aminotetradec-13-en-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29NO/c1-3-4-5-6-7-8-9-10-11-12-14(16)13(2)15/h3,13-14,16H,1,4-12,15H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLWPMNOQFSPVII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CCCCCCCCCC=C)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-2-(Benzyloxy)-5-[3-(benzyloxy)-2-(Cbz-amino)-3-oxopropyl]phenylboronic Acid Pinacol Ester](/img/structure/B12108014.png)
![7-[(2,5-Dimethylphenyl)methyl]-3-methyl-8-(morpholin-4-ylmethyl)-4,5-dihydropurine-2,6-dione](/img/structure/B12108015.png)







![(E)-3-(3-fluorophenyl)-1-[2-hydroxy-4,6-bis(phenylmethoxy)phenyl]prop-2-en-1-one](/img/structure/B12108058.png)
![N-methyl-N-[2-(pyridin-2-ylthio)ethyl]amine](/img/structure/B12108060.png)


